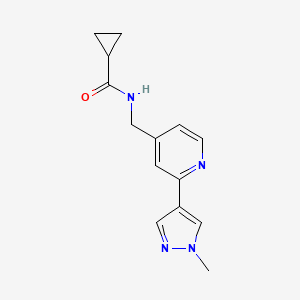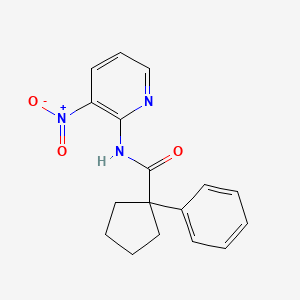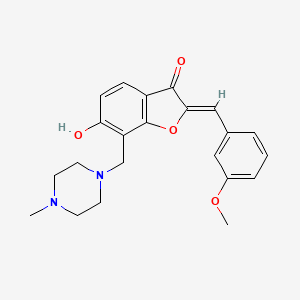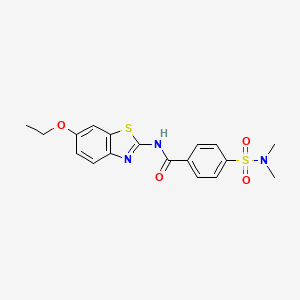![molecular formula C20H20N2O2 B2357716 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione CAS No. 902862-00-4](/img/structure/B2357716.png)
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is an organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes two methylphenyl groups attached to a pyrazine-2,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione typically involves the reaction of 2-methylbenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to cyclization with a suitable reagent, such as phosgene or triphosgene, to form the pyrazine-2,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
- 1-Methyl-3-[(4-methylphenyl)methyl]benzene
- 1-Methyl-4-(phenylmethyl)benzene
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-7-9-17(10-8-15)13-21-11-12-22(20(24)19(21)23)14-18-6-4-3-5-16(18)2/h3-12H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCORPMZQKWZOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B2357633.png)





![4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2357647.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)



![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2357656.png)
